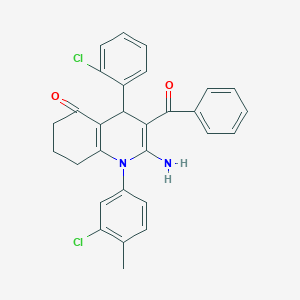
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a compound that belongs to the class of tetrahydroquinoline derivatives. It is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and microorganisms by interfering with the DNA replication process. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit biofilm formation in microorganisms, and exhibit antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, its limited solubility in water and some organic solvents may pose a challenge in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. These include:
1. Further investigation of its mechanism of action and potential targets in cancer cells and microorganisms.
2. Development of more efficient synthesis methods for the compound.
3. Study of its potential use as a fluorescent probe for the detection of other molecules.
4. Investigation of its potential use in combination with other compounds for enhanced anticancer and antimicrobial activities.
5. Study of its potential use in other fields such as catalysis and materials science.
Conclusion:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research. Its low toxicity profile, antimicrobial, antifungal, and anticancer activities, and potential use as a fluorescent probe make it a promising compound for future research. Further investigation of its mechanism of action and potential applications is necessary to fully understand its potential in different fields of scientific research.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported by several researchers. One of the most common methods involves the reaction of 3-chloro-4-methylbenzaldehyde and 2-chlorobenzoyl chloride with 2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-1H-quinolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or acetic acid and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C29H24Cl2N2O2 |
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H24Cl2N2O2/c1-17-14-15-19(16-22(17)31)33-23-12-7-13-24(34)26(23)25(20-10-5-6-11-21(20)30)27(29(33)32)28(35)18-8-3-2-4-9-18/h2-6,8-11,14-16,25H,7,12-13,32H2,1H3 |
Clave InChI |
LLYHIFOKBOBKCY-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)


![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)



